molecular formula C15H10F3N3S B2590609 2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478043-94-6

2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2590609
CAS No.: 478043-94-6
M. Wt: 321.32
InChI Key: LRDFRRMXMKMSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves the condensation of 2-thioxo-1,2-dihydro-3H-indol-3-one with N-[3-(trifluoromethyl)phenyl]hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects .

Comparison with Similar Compounds

2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone can be compared with other indole derivatives, such as:

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-indole-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3S/c16-15(17,18)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)19-14(13)22/h1-8,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGESQIMITIJLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)S)N=NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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